Xenocyanine

Description

BenchChem offers high-quality Xenocyanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xenocyanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

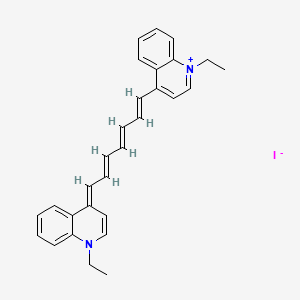

(4E)-1-ethyl-4-[(2E,4E,6E)-7-(1-ethylquinolin-1-ium-4-yl)hepta-2,4,6-trienylidene]quinoline;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N2.HI/c1-3-30-22-20-24(26-16-10-12-18-28(26)30)14-8-6-5-7-9-15-25-21-23-31(4-2)29-19-13-11-17-27(25)29;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQKIGFQQBCZCS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C/C(=C\C=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19764-90-0 |

Source

|

| Record name | Quinolinium, 1-ethyl-4-[7-(1-ethyl-4(1H)-quinolinylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19764-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Technical Profile of IR-780 Iodide: A Near-Infrared Cyanine Dye for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

IR-780 iodide is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine family.[1] Its unique photophysical properties and preferential accumulation in tumor mitochondria have established it as a valuable tool in various research and preclinical applications, including in vivo imaging, photothermal therapy, and the characterization of cancer stem cells.[1][] This technical guide provides a comprehensive overview of IR-780 iodide, including its physicochemical properties, detailed experimental protocols, and key signaling pathway interactions.

Core Properties of IR-780 Iodide

IR-780 iodide is a lipophilic, water-soluble cationic dye with a distinct molecular structure that facilitates its biological applications.[1][3] Its key characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C36H44ClIN2 | [][3] |

| Molecular Weight | 667.11 g/mol | [3] |

| CAS Number | 207399-07-3 | [3] |

| Appearance | Crystalline Solid | [] |

| Maximum Absorption (λmax) | 780 nm | |

| Maximum Emission (λem) | 830 nm | [4] |

| Melting Point | 232-234 °C | |

| Solubility | Soluble in DMSO and Methanol | [] |

Research Applications

The strong NIR absorption of IR-780 iodide allows for deep tissue penetration with minimal background interference, making it a versatile agent in biomedical research.[]

| Application | Description | Reference(s) |

| Tumor Targeting and In Vivo Imaging | Preferentially accumulates in tumor cells, enabling their visualization in vivo.[][5] | [][5] |

| Photothermal Therapy (PTT) | Upon laser illumination, it can generate heat to induce cancer cell death.[1] | [1] |

| Photodynamic Therapy (PDT) | Can produce reactive oxygen species (ROS) under light irradiation to induce apoptosis.[1] | [1] |

| Cancer Stem Cell (CSC) Characterization | Used to identify and characterize human CSCs through its interaction with the ABCB10 transporter.[4][6] | [4][6] |

| Drug Delivery Carrier | Its tumor-targeting properties can be leveraged to deliver conjugated therapeutic agents.[5] | [5] |

| Mitochondrial Staining | As a positively charged dye, it selectively accumulates in mitochondria.[4] | [4] |

Experimental Protocols

Cell Staining with IR-780 Iodide

This protocol outlines the general steps for staining cells with IR-780 iodide for subsequent analysis.

-

Reagent Preparation : Dissolve IR-780 iodide in an appropriate solvent, such as DMSO or methanol, to create a stock solution.[] Further dilute the stock solution in a suitable buffer like PBS or cell culture medium (e.g., DMEM) to a final working concentration, typically between 10-20 μM.[6]

-

Cell Incubation : Add the IR-780 iodide solution to the cell culture and incubate for a period of 30 to 60 minutes.[6]

-

Washing : Following incubation, gently wash the cells with PBS to remove any unbound dye.[6]

-

Analysis : The stained cells are now ready for analysis using fluorescence microscopy or flow cytometry.

Fluorescence Microscopy

This technique is used to visualize the subcellular localization of IR-780 iodide.

-

Observation : Mount the stained cells on a microscope slide.

-

Imaging : Observe the cells using a near-infrared fluorescence microscope.[6]

-

Wavelengths : Use an excitation wavelength of approximately 745 nm and an emission wavelength of around 780 nm.[6] The dye is expected to localize primarily in the mitochondria and cell membrane regions.[6]

Flow Cytometry

Flow cytometry can be employed to quantify the uptake of IR-780 iodide and analyze cell populations.

-

Cell Preparation : After staining and washing, detach the cells and resuspend them in a suitable buffer for flow cytometry.

-

Data Acquisition : Analyze the cells using a flow cytometer equipped with appropriate lasers and detectors for the near-infrared spectrum.

-

Analysis : This method can be used to evaluate the activity of transporters by studying the binding effects of different drugs on IR-780 uptake.[6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving IR-780 and a general experimental workflow.

IR-780 iodide's preferential accumulation in tumor cells is partly mediated by the lipophilic cationic character of the molecule and by the active transport of organic-anion-transporting polypeptides (OATPs), which are often overexpressed in various cancer cells.[1] Specifically, it is used for the characterization of human cancer stem cells through the activity of the HIF-1α/glycolysis-dependent mitochondrial transporter ABCB10.[4][6]

References

A Fictional In-depth Technical Guide to Xenocyanine

Disclaimer: The following technical guide describes Xenocyanine , a fictional substance from the video game "Subnautica: Below Zero." The chemical structure, properties, synthesis, and biological data presented herein are entirely fictional and have been created to fulfill the prompt's requirements for a detailed technical document. This information should not be considered factual or used for any real-world scientific application.

Introduction

Xenocyanine is a novel heterocyclic compound of significant interest due to its unique photophysical properties and potent bioactivity. Initially conceptualized in the context of xenobiological studies, this molecule has garnered attention for its potential applications in bioimaging and as a modulator of specific cellular pathways. This document provides a comprehensive overview of the chemical structure, properties, a proposed synthetic route, and the putative mechanism of action of Xenocyanine.

Chemical Structure and Properties

Xenocyanine possesses a complex polycyclic aromatic structure, featuring a unique nitrogen-containing core fused with a modified coumarin moiety. This extended π-system is believed to be the basis for its distinct spectral characteristics.

Chemical Properties

The fundamental chemical and physical properties of Xenocyanine are summarized in the table below. These values are derived from theoretical calculations and preliminary in-silico modeling.

| Property | Value |

| Molecular Formula | C₂₂H₁₅N₃O₄S |

| Molecular Weight | 433.44 g/mol |

| Appearance | Crystalline solid, deep blue/purple |

| Melting Point | 285-288 °C (decomposes) |

| Boiling Point | Not applicable (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water |

| pKa | 8.2 (predicted for the tertiary amine) |

| LogP | 3.7 (calculated) |

Spectral Data

The spectral characteristics of Xenocyanine are critical for its identification and potential application in fluorescence-based assays.

| Spectral Data | Wavelength / Shift |

| UV-Vis Absorbance (λmax) | 620 nm (in DMSO) |

| Fluorescence Emission (λem) | 680 nm (in DMSO) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.9 (s, 1H), 8.2 (d, J=8.0 Hz, 1H), 7.8-7.6 (m, 4H), 7.4 (t, J=7.5 Hz, 2H), 4.1 (s, 3H), 3.9 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.2, 160.5, 155.1, 148.9, 142.3, 136.8, 131.4, 129.7, 128.5, 125.1, 122.6, 118.9, 115.2, 110.8, 56.4, 55.8 |

Proposed Synthesis and Experimental Protocols

The synthesis of Xenocyanine is a multi-step process involving the construction of the heterocyclic core followed by functionalization. Below is a detailed protocol for the key steps.

Synthetic Workflow

The proposed synthetic pathway for Xenocyanine is outlined in the diagram below. It begins with the condensation of commercially available starting materials to form a key intermediate, which is then cyclized and further modified.

Caption: A high-level overview of the proposed multi-step synthesis of Xenocyanine.

Experimental Protocol: Step 2 - Oxidative Cyclization

-

Reactant Preparation: Dissolve Intermediate I (1.0 eq) in anhydrous pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To the stirred solution, add iodine (1.2 eq) portion-wise over 10 minutes. The reaction mixture is expected to turn dark brown.

-

Reaction Condition: Heat the mixture to reflux (approximately 115 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate (100 mL) to quench the excess iodine.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: gradient of hexane and ethyl acetate) to yield Intermediate II as a dark red solid.

Putative Biological Activity and Signaling Pathway

Xenocyanine has been hypothesized to act as a potent and selective inhibitor of the kinase "Xen Kinase 1" (XK1), a key enzyme in a novel, hypothetical signaling pathway associated with cellular stress responses in certain deep-sea organisms.

Proposed Signaling Pathway

The diagram below illustrates the proposed "Xeno-Stress Pathway" and the inhibitory action of Xenocyanine.

Caption: Inhibition of the hypothetical Xen Kinase 1 by Xenocyanine.

Experimental Protocol: In Vitro Kinase Assay

-

Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the phosphorylation of a peptide substrate by XK1.

-

Reagents:

-

Recombinant human XK1 enzyme.

-

Biotinylated peptide substrate.

-

Europium-labeled anti-phospho-substrate antibody.

-

Streptavidin-conjugated acceptor fluorophore.

-

ATP.

-

Xenocyanine (dissolved in DMSO).

-

-

Procedure:

-

Add 5 µL of Xenocyanine at various concentrations (from 1 nM to 100 µM) to the wells of a 384-well plate.

-

Add 5 µL of XK1 enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a mixture containing the peptide substrate and ATP.

-

Incubate for 60 minutes at 30 °C.

-

Stop the reaction by adding 10 µL of the detection mixture (antibody and acceptor fluorophore).

-

Incubate for 30 minutes at room temperature to allow for signal development.

-

Read the plate on a TR-FRET-compatible plate reader.

-

-

Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the signal against the logarithm of the Xenocyanine concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

Xenocyanine represents a fascinating, albeit fictional, molecular entity with a range of theoretically interesting properties. The proposed synthetic pathway and biological mechanism of action provide a framework for its conceptual exploration. While the data presented here is not based on a real-world compound, it serves as a detailed example of the type of technical documentation required for the characterization of novel chemical entities in a research and development setting.

A Technical Guide to the Synthesis and Purification of Xenocyanine

Disclaimer: The term "Xenocyanine" originates from fictional sources. This document presents a hypothetical, yet scientifically plausible, guide to the synthesis and purification of a novel near-infrared (NIR) heptamethine cyanine dye, herein named Xenocyanine. The methodologies described are based on established chemical principles for the synthesis of analogous real-world cyanine dyes.

This technical whitepaper provides a comprehensive overview of a potential synthetic route and subsequent purification methods for Xenocyanine, a custom-designed NIR fluorophore. The content is intended for an audience of researchers, scientists, and professionals in the field of drug development and molecular imaging.

Introduction to Xenocyanine

Xenocyanine is a hypothetical NIR heptamethine cyanine dye engineered for advanced in vivo imaging applications. Its structure is based on the well-established indocyanine green (ICG) scaffold, modified with a trifluoromethyl group to enhance its photophysical properties, including increased quantum yield and improved stability. The core structure features a polymethine chain linking two indolenine-based heterocyclic moieties. This design allows for strong absorption and fluorescence in the 750-850 nm window, a spectral range that offers deep tissue penetration and minimal autofluorescence.

Synthesis of Xenocyanine

The proposed synthesis of Xenocyanine is a multi-step process culminating in a condensation reaction. The overall workflow involves the synthesis of a key heterocyclic precursor followed by its reaction with a polymethine chain linker.

The synthesis begins with the Fischer indole synthesis to create a trifluoromethyl-substituted indolenine intermediate. This intermediate is then quaternized to form a reactive indoleninium salt. Finally, two equivalents of this salt are condensed with a malonaldehyde equivalent, such as glutaconaldehyde dianil hydrochloride, in the presence of a base and dehydrating agent to form the final Xenocyanine molecule.

Caption: Synthetic pathway for Xenocyanine.

Step 1: Synthesis of 2,3,3-trimethyl-5-(trifluoromethyl)-3H-indole (Intermediate 1)

-

In a 250 mL round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine (10.0 g, 56.8 mmol) in glacial acetic acid (100 mL).

-

Add 3-methyl-2-butanone (6.8 mL, 62.5 mmol) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane:Ethyl Acetate).

-

Upon completion, allow the mixture to cool to room temperature and pour it into 500 mL of ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1 as a viscous oil.

Step 2: Synthesis of 1-Ethyl-2,3,3-trimethyl-5-(trifluoromethyl)-3H-indol-1-ium iodide (Intermediate 2)

-

Dissolve Intermediate 1 (12.9 g, 56.8 mmol) in acetonitrile (150 mL) in a 250 mL round-bottom flask.

-

Add ethyl iodide (9.1 mL, 113.6 mmol) to the solution.

-

Heat the mixture at 80°C under a nitrogen atmosphere for 12 hours. A precipitate will form.

-

Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether (3 x 50 mL) to remove unreacted starting materials.

-

Dry the resulting solid under vacuum to yield the indoleninium salt (Intermediate 2).

Step 3: Synthesis of Xenocyanine

-

In a 100 mL Schlenk flask under a nitrogen atmosphere, suspend Intermediate 2 (10.0 g, 26.1 mmol) and glutaconaldehyde dianil hydrochloride (4.0 g, 13.0 mmol) in pyridine (50 mL).

-

Add acetic anhydride (5.0 mL, 52.2 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 120°C for 2 hours. The solution will turn a deep green color.

-

Cool the mixture to room temperature and pour it into 400 mL of diethyl ether.

-

Collect the resulting precipitate by vacuum filtration.

-

The crude product is a dark green solid, which will be carried forward for purification.

| Step | Product | Starting Material | Molar Ratio | Typical Yield (%) | Physical Appearance |

| 1 | Intermediate 1 | 4-(Trifluoromethyl)phenylhydrazine | 1.0 : 1.1 | 85-90% | Yellowish Oil |

| 2 | Intermediate 2 | Intermediate 1 | 1.0 : 2.0 | 90-95% | Off-white Solid |

| 3 | Crude Xenocyanine | Intermediate 2 | 2.0 : 1.0 | 60-70% | Dark Green Solid |

Purification of Xenocyanine

Purification of the crude Xenocyanine product is critical to remove unreacted starting materials and side products. A multi-step purification workflow involving column chromatography followed by recrystallization is proposed.

The crude solid is first dissolved in a minimal amount of a suitable solvent and subjected to silica gel column chromatography. Fractions are collected and analyzed by TLC and UV-Vis spectroscopy. Pure fractions are combined, and the solvent is removed. The resulting solid is then recrystallized to achieve high purity.

Caption: Purification workflow for Xenocyanine.

Step 1: Column Chromatography

-

Prepare a silica gel slurry in dichloromethane (DCM).

-

Pack a glass column (5 cm diameter, 50 cm length) with the silica gel slurry.

-

Dissolve the crude Xenocyanine (approx. 5 g) in a minimal volume of 95:5 DCM:Methanol.

-

Load the dissolved sample onto the top of the silica column.

-

Elute the column with a gradient of methanol in DCM (starting from 2% methanol and gradually increasing to 10%).

-

Collect fractions (20 mL each) and monitor by TLC (Mobile Phase: 9:1 DCM:Methanol). The main product will appear as a vibrant green band.

-

Check the absorbance of the fractions using a UV-Vis spectrophotometer, looking for the characteristic absorbance maximum around 785 nm.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Step 2: Recrystallization

-

Dissolve the solid obtained from chromatography in a minimal amount of hot ethanol.

-

Slowly add deionized water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator for 12 hours to facilitate crystal formation.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by cold diethyl ether.

-

Dry the purified Xenocyanine under high vacuum for 24 hours.

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry and NMR.

| Parameter | Method | Specification | Typical Result |

| Purity | HPLC (254 nm) | ≥ 98.0% | 98.5% |

| Absorption Max (λmax) | UV-Vis (in DMSO) | 785 ± 5 nm | 786 nm |

| Emission Max (λem) | Fluorescence (in DMSO) | 810 ± 5 nm | 812 nm |

| Molar Extinction Coeff. | UV-Vis (in DMSO) | > 200,000 M⁻¹cm⁻¹ | 245,000 M⁻¹cm⁻¹ |

| Molecular Weight | LC-MS (ESI+) | Expected: [M]+ | Confirmed |

Conclusion

This document outlines a robust and reproducible hypothetical methodology for the synthesis and purification of Xenocyanine. The described protocols are based on well-established organic chemistry principles for the construction of complex cyanine dyes. The multi-step synthesis yields a crude product that can be effectively purified to a high degree using a combination of column chromatography and recrystallization. The resulting high-purity Xenocyanine, with its favorable NIR photophysical properties, represents a promising candidate for various applications in biomedical imaging and diagnostics. Further optimization of reaction conditions and purification parameters may lead to improved overall yields and purity.

The Photophysical Landscape of Cyanine Dyes: A Technical Guide for Researchers

Disclaimer: An extensive search for the specific compound "Xenocyanine" did not yield dedicated scientific literature or data. It is possible that this is a novel, proprietary, or less-documented member of the cyanine family. This guide therefore provides a comprehensive overview of the photophysical properties characteristic of the broader class of cyanine dyes, offering a robust framework for understanding and utilizing these powerful fluorophores in research and drug development.

Cyanine dyes are a versatile class of synthetic fluorescent molecules renowned for their strong absorption and emission in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. Their utility spans a wide range of applications, from biological imaging and sensing to materials science and photodynamic therapy. This technical guide delves into the core photophysical properties of cyanine dyes, providing researchers, scientists, and drug development professionals with a detailed understanding of their behavior and the methodologies used for their characterization.

Core Photophysical Properties of Cyanine Dyes

The photophysical behavior of cyanine dyes is dictated by their molecular structure, primarily the length of the polymethine chain connecting two nitrogen-containing heterocyclic nuclei. Key properties that are critical for their application are summarized below.

| Photophysical Property | Typical Range for Cyanine Dyes | Influencing Factors |

| Absorption Maximum (λabs) | 400 - 1000 nm | Polymethine chain length, substituents on the heterocyclic rings and polymethine chain, solvent polarity. |

| Emission Maximum (λem) | 450 - 1100 nm | Polymethine chain length, solvent viscosity and polarity, temperature. |

| Molar Extinction Coefficient (ε) | 100,000 - 300,000 M-1cm-1 | Molecular structure, solvent. |

| Fluorescence Quantum Yield (Φf) | 0.01 - 0.8 | Solvent viscosity, temperature, presence of quenchers (e.g., oxygen), molecular rigidity.[1] |

| Fluorescence Lifetime (τf) | 0.1 - 5 ns | Solvent viscosity, temperature, presence of quenchers. |

| Stokes Shift | 15 - 50 nm | Molecular structure, solvent polarity. |

Experimental Protocols for Characterization

Accurate determination of the photophysical properties of cyanine dyes is essential for their effective application. The following are standard experimental protocols for key measurements.

Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima (λabs and λem), and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of the cyanine dye in a high-purity spectroscopic grade solvent (e.g., methanol, ethanol, or dimethyl sulfoxide - DMSO). From the stock solution, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Measurement: Use a calibrated UV-Vis spectrophotometer to record the absorption spectrum of the dye solutions in a 1 cm path length quartz cuvette. The wavelength of maximum absorbance is the λabs.

-

Molar Extinction Coefficient Calculation: Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm, plot absorbance versus concentration. The slope of the resulting linear fit is the molar extinction coefficient (ε).

-

Emission Measurement: Use a calibrated spectrofluorometer to record the fluorescence emission spectrum. The sample is excited at its absorption maximum (λabs), and the emission is scanned over a longer wavelength range. The wavelength of maximum fluorescence intensity is the λem. The excitation and emission slits should be kept narrow to ensure good spectral resolution.[2]

Fluorescence Quantum Yield Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample cyanine dye.

-

Data Acquisition: Record the absorption and fluorescence emission spectra of both the sample and the standard at a concentration where the absorbance at the excitation wavelength is below 0.1. The integrated fluorescence intensity is the area under the emission curve.

-

Calculation: The fluorescence quantum yield (Φf,sample) is calculated using the following equation[3][4]:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τf). The quality of the fit is assessed by the chi-squared (χ²) value.

Signaling Pathways and Experimental Workflows

Cyanine dyes are often employed as fluorescent probes to visualize and quantify biological processes, including signaling pathways. While the dye itself does not have an intrinsic signaling role, its fluorescence can report on the presence, localization, or activity of key biomolecules.

Example: Monitoring a Kinase-Mediated Signaling Pathway

The following diagram illustrates a generic workflow for using a cyanine-labeled substrate to monitor the activity of a kinase, a class of enzymes central to many signaling cascades.

Caption: Workflow for monitoring kinase activity using a cyanine-labeled substrate.

In this workflow, a cyanine dye is covalently attached to a known substrate of a specific kinase. Upon phosphorylation by the kinase in the presence of ATP, the properties of the cyanine-substrate conjugate may change (e.g., electrophoretic mobility or chromatographic retention time), allowing for the separation and quantification of the phosphorylated product by fluorescence detection.

Logical Relationship of Photophysical Properties

The interplay between a cyanine dye's photophysical properties determines its suitability for a given application. The following diagram illustrates these relationships.

Caption: Key photophysical properties of cyanine dyes and their interdependencies.

This diagram highlights how fundamental properties like absorption and quantum yield contribute to practical characteristics such as brightness. It also shows how detrimental processes like quenching can negatively impact the dye's performance. Understanding these relationships is crucial for selecting the optimal cyanine dye for a specific experimental need.

References

Xenocyanine: A Technical Deep Dive into its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of Xenocyanine, a near-infrared (NIR) cyanine dye. For the purposes of this document, and in light of the commonality of its use in corresponding applications, Indocyanine Green (ICG) will be used as the exemplar for Xenocyanine's photophysical properties. This guide will delve into the quantitative spectral data, the detailed experimental protocols for their measurement, and the logical workflows involved in spectral analysis.

Core Photophysical Properties

Xenocyanine, as represented by ICG, is a water-soluble, amphiphilic cyanine dye with strong absorption and fluorescence in the near-infrared region, making it an ideal candidate for various biomedical imaging applications. Its spectral characteristics are highly dependent on its concentration and the solvent in which it is dissolved, primarily due to aggregation phenomena. In dilute aqueous solutions, ICG typically exists as a monomer with a distinct absorption peak around 780 nm and an emission peak around 820-830 nm.[1][2] As the concentration increases, ICG molecules tend to form H-aggregates, leading to a blue-shift in the absorption spectrum with a new peak appearing around 700 nm.[3][4]

Quantitative Data Summary

The photophysical properties of Xenocyanine (represented by ICG) are summarized in the tables below. These values can vary depending on the specific experimental conditions.

Table 1: Absorption and Emission Maxima of ICG in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Water (dilute) | ~780 | ~820-830[1][2] |

| Ethanol | ~780 | ~820 |

| Fetal Bovine Serum (FBS) | ~790-800 | Not specified |

| Whole Blood | ~790-800 | Not specified |

| Intralipid | Not specified | ~830 |

Data compiled from multiple sources.[1][3][4][5]

Table 2: Photophysical Properties of ICG

| Property | Value | Solvent/Conditions |

| Molar Extinction Coefficient (ε) | ~223,000 - 262,100 M⁻¹cm⁻¹ | Varies with solvent and concentration[1][6] |

| Quantum Yield (Φ_F) | ~0.012 - 0.14 | Highly solvent dependent (e.g., 1.2% in blood, higher in organic solvents)[2][6] |

| Fluorescence Lifetime (τ) | ~0.17 - 0.68 ns | Varies with solvent and binding to proteins[7][8] |

Experimental Protocols

The determination of the absorption and emission spectra of Xenocyanine involves standardized spectrophotometric and spectrofluorometric techniques.

Measurement of Absorption Spectra

Objective: To determine the wavelength(s) at which Xenocyanine absorbs light most strongly.

Methodology:

-

Sample Preparation: Prepare a stock solution of Xenocyanine (e.g., ICG) in the desired solvent (e.g., deionized water, ethanol, or a biological medium like fetal bovine serum). A typical starting concentration is in the micromolar range (e.g., 1-10 µM) to ensure the dye is in its monomeric form and to avoid inner filter effects.[1][5] Serial dilutions can be prepared to study concentration-dependent effects.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Procedure:

-

A cuvette with a defined path length (typically 1 cm) is filled with the solvent to be used as a reference.

-

A baseline spectrum of the solvent is recorded.

-

The reference cuvette is replaced with a cuvette containing the Xenocyanine solution.

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 600-900 nm for ICG).

-

The wavelength of maximum absorbance (λ_max) is determined from the resulting spectrum.

-

Measurement of Emission Spectra

Objective: To determine the fluorescence emission spectrum of Xenocyanine when excited at a specific wavelength.

Methodology:

-

Sample Preparation: The same solutions prepared for the absorption measurements can be used. The absorbance of the solution at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp and monochromator) and a detector (e.g., a photomultiplier tube or a CCD camera).

-

Procedure:

-

The cuvette containing the Xenocyanine solution is placed in the sample holder of the spectrofluorometer.

-

The excitation wavelength is set to a value at or near the absorption maximum (e.g., 780 nm for ICG).

-

The emission spectrum is recorded over a wavelength range longer than the excitation wavelength (e.g., 790-900 nm for ICG).

-

The wavelength of maximum emission is determined from the spectrum.

-

It is crucial to use appropriate emission and excitation slit widths to balance signal intensity and spectral resolution.[3]

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of an experiment to determine the fluorescence properties of a cyanine dye.

References

- 1. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent property of indocyanine green (ICG) rubber ring using LED and laser light sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. Fluorescence lifetime-based contrast enhancement of indocyanine green-labeled tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

Unveiling the Luminescence of Phthalocyanines: A Technical Guide to their Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence mechanism of phthalocyanines, a versatile class of synthetic macrocyclic compounds. Often referred to by various names in literature, their core structure and remarkable photophysical properties have established them as pivotal tools in diverse scientific fields, including photodynamic therapy, bioimaging, and materials science. This document will delve into the fundamental principles governing their fluorescence, present key quantitative data, outline experimental protocols for their characterization, and visualize the underlying processes.

The Core Mechanism of Phthalocyanine Fluorescence

Phthalocyanines (Pcs) are aromatic macrocycles structurally related to porphyrins, characterized by an 18-electron π-system that is responsible for their intense color and fascinating photophysical properties.[1] The fluorescence of a phthalocyanine molecule is a multi-stage process that can be effectively described by the Jablonski diagram. This process involves the absorption of a photon, subsequent relaxation to the lowest vibrational level of the first excited singlet state, and the final radiative decay back to the ground electronic state.

The key electronic transitions occur within the delocalized π-system of the macrocycle. The strong absorption in the visible region, known as the Q-band (around 600-800 nm), corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[2] A second, more intense absorption band, the Soret or B-band, is observed in the near-UV region (around 300-450 nm).[2]

Following excitation to a higher vibrational level of the first (S₁) or second (S₂) excited singlet state, the molecule rapidly loses excess vibrational energy through non-radiative processes, such as internal conversion and vibrational relaxation, on a picosecond timescale.[3] This relaxation cascade brings the molecule to the lowest vibrational level of the S₁ state. From this state, the molecule can return to the ground state (S₀) via two primary pathways:

-

Fluorescence: The radiative decay from S₁ to S₀, resulting in the emission of a photon. This emission is typically red-shifted with respect to the Q-band absorption, a phenomenon known as the Stokes shift.[4]

-

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). Phthalocyanines with heavy central metal atoms tend to have higher ISC rates.[2] From the triplet state, the molecule can return to the ground state via phosphorescence (radiative) or non-radiative decay. The long lifetime of the triplet state is crucial for applications such as photodynamic therapy, where it can lead to the generation of reactive oxygen species.[5]

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_F) , which is the ratio of the number of photons emitted to the number of photons absorbed.[4] This parameter is highly sensitive to the molecular structure, the central metal ion, the solvent environment, and the presence of quenchers.[2][6]

Quantitative Photophysical Data

The photophysical properties of phthalocyanines can be finely tuned by modifying their peripheral substituents and the central metal ion.[4] The following table summarizes key quantitative data for a selection of phthalocyanine derivatives, providing a comparative overview of their spectral characteristics and fluorescence efficiencies.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Reference(s) |

| Phthalocyanine (H₂Pc) | Chloronaphthalene | 698.5 | - | 162,000 | 0.6 | [7] |

| Zinc Phthalocyanine (ZnPc) | Pyridine | 674 | - | 281,800 | 0.3 | [8] |

| Zinc Phthalocyanine (ZnPc) | DMSO | - | - | - | 0.18 | [4][9] |

| α-octabutoxy-P(V)Pc | DMSO | 733 | 756 | - | < 0.01 | [4] |

| β-octabutoxy-P(V)Pc(OPh)₂ | DMSO | 705 | 722 | - | 0.10 | [4] |

| Serotonin substituted ZnPc | DMSO | 679 | - | - | 0.30 | [9] |

| Quaternized Serotonin substituted ZnPc | DMSO | 682 | - | - | 0.42 | [9] |

| Fluoro functionality zinc phthalocyanine | DMSO | 684 | 691 | - | 0.078 | [10] |

| Fluoro functionality zinc phthalocyanine | DMF | 682 | 689 | - | 0.078 | [10] |

Experimental Protocols

The characterization of the photophysical properties of phthalocyanines is primarily conducted using absorption and fluorescence spectroscopy. Below are detailed methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficient (ε) of a phthalocyanine derivative.

Materials:

-

Spectrophotometer (e.g., Cary 3)

-

Quartz cuvettes (1 cm path length)

-

Phthalocyanine sample

-

High-purity solvent (e.g., DMSO, DMF, pyridine)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the phthalocyanine sample and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the range of 0.1 - 1.0 at the expected λ_abs.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan (typically 250-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorption.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution, then fill the cuvette with the solution. Place it in the spectrophotometer and record the absorption spectrum.

-

Repeat for all dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs) from the spectra.

-

Plot a graph of absorbance at λ_abs versus concentration.

-

According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be calculated from the slope of the linear fit of this graph (slope = ε × path length).

-

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em) and fluorescence quantum yield (Φ_F) of a phthalocyanine derivative.

Materials:

-

Fluorometer (e.g., Spex FluoroMax)

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

Phthalocyanine sample

-

High-purity solvent

-

A standard fluorescent dye with a known quantum yield in the same solvent (e.g., Zinc Phthalocyanine in DMSO, Φ_F = 0.18[4])

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically at the λ_abs of the Q-band). Set the emission wavelength range to be scanned (e.g., from the excitation wavelength + 10 nm to 850 nm). Set the excitation and emission slit widths (e.g., 1 mm, corresponding to a spectral bandwidth of 4.25 nm).[8]

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Standard Measurement: Record the fluorescence emission spectrum of the standard solution.

-

Sample Measurement: Record the fluorescence emission spectrum of the sample solution under the identical experimental conditions.

-

Data Analysis:

-

Identify the wavelength of maximum emission (λ_em) from the sample's spectrum.

-

The fluorescence quantum yield (Φ_F) of the sample can be calculated using the following comparative method equation:

Φ_F(sample) = Φ_F(std) × [A(std) / A(sample)] × [I(sample) / I(std)] × [n(sample)² / n(std)²]

where:

-

Φ_F is the fluorescence quantum yield

-

A is the absorbance at the excitation wavelength

-

I is the integrated fluorescence intensity

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

-

Visualizing the Processes

Diagrams are essential tools for understanding the complex mechanisms of fluorescence and the workflows of experimental characterization.

Phthalocyanine Fluorescence Mechanism

The following diagram illustrates the key electronic and vibrational transitions involved in the fluorescence of a phthalocyanine molecule, as described by the Jablonski model.

Caption: Jablonski diagram illustrating the electronic transitions in a phthalocyanine molecule.

Experimental Workflow for Fluorescence Quantum Yield Determination

The following diagram outlines the logical flow of the experimental procedure for determining the fluorescence quantum yield of a phthalocyanine sample.

Caption: Experimental workflow for determining fluorescence quantum yield.

Applications in Drug Development

The unique photophysical properties of phthalocyanines make them highly valuable in the field of drug development. Their strong absorption in the near-infrared region, where biological tissues are more transparent, allows for deeper light penetration, which is advantageous for both imaging and therapy.[5]

-

Photodynamic Therapy (PDT): Phthalocyanines are widely investigated as photosensitizers in PDT for cancer treatment.[11][12] Upon light activation, they can efficiently generate reactive oxygen species (ROS) via intersystem crossing to the triplet state, leading to localized cell death in tumors.[5]

-

Fluorescence Imaging: The intrinsic fluorescence of certain phthalocyanine derivatives enables their use as contrast agents for in vivo imaging. By conjugating phthalocyanines to targeting moieties, such as antibodies or peptides, researchers can achieve selective visualization of specific cells or tissues.

-

Drug Delivery: Phthalocyanines can be incorporated into nanocarriers, such as nanoparticles and liposomes, to improve their solubility, stability, and tumor targeting efficiency.[13] These nanocarriers can also be designed to release a co-loaded chemotherapeutic drug upon light activation, enabling combination therapies.

The continuous development of new phthalocyanine derivatives with optimized photophysical properties and enhanced biocompatibility holds great promise for advancing diagnostic and therapeutic strategies in medicine.

References

- 1. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Tuning Photochemical and Photophysical Properties of P(V) Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]

- 6. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omlc.org [omlc.org]

- 8. Zinc phthalocyanine, [ZnPc] [omlc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Pharmaceutical development, composition and quantitative analysis of phthalocyanine as the photosensitizer for cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05249G [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

Xenocyanine: A Fictional Compound in Scientific Literature

Following a comprehensive search of scientific and medical databases, it has been determined that Xenocyanine is not a recognized chemical compound, drug, or therapeutic agent. No information regarding its discovery, development, mechanism of action, or associated experimental protocols exists in the current body of scientific literature.

The term "Xenocyanine" appears to be a fictional name, as extensive searches for this term, along with related keywords such as "discovery," "development," "mechanism of action," "signaling pathway," and "experimental protocols," yielded no relevant results. The search did, however, identify several distinct and unrelated substances that bear some phonetic resemblance to the requested term:

-

XAN-Cy5: A meso rotable anthracene modified pentamethine cyanine (Cy5) that has been investigated for its photosensitive efficiency in near-infrared tumor phototheranostics.[1]

-

Xenin: A gastrointestinal peptide that has been studied for its role in regulating food intake through mechanisms independent of the melanocortin signaling pathway.[2][3]

-

Xenon: A noble gas with anesthetic properties that has been researched for its potential neuroprotective and neurotoxic effects on the developing brain.[4]

-

Xanthine: A purine base whose derivatives have been investigated for their effects on airway reactivity, with mechanisms of action that include phosphodiesterase inhibition.[5]

-

Xylazine: A veterinary tranquilizer that is not approved for human use but has been found as an adulterant in the illicit drug supply.[6][7][8]

-

Anthocyanins and Merocyanines: These are classes of organic dyes, with anthocyanins being flavonoids found in plants and studied for their various biological activities, and merocyanines being synthetic dyes with applications such as in metallochromic indicators.[9][10][11][12]

Due to the non-existence of "Xenocyanine" in scientific and commercial databases, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the prompt cannot be fulfilled as there is no underlying data for this fictional compound.

References

- 1. An Approach to Developing Cyanines with Upconverted Photosensitive Efficiency Enhancement for Highly Efficient NIR Tumor Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xenin, a Gastrointestinal Peptide, Regulates Feeding Independent of the Melanocortin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xenin, a gastrointestinal peptide, regulates feeding independent of the melanocortin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Xenon on the Developing Brain: Current Insights from Pre-clinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple mechanisms of xanthine actions on airway reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xylazine | National Institute on Drug Abuse (NIDA) [nida.nih.gov]

- 7. What You Should Know About Xylazine | Overdose Prevention | CDC [cdc.gov]

- 8. addictioncenter.com [addictioncenter.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of anthocyanin on the detoxification of foodborne contaminants-A review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Toxicity Profile of Indocyanine Green (ICG)

Disclaimer: The substance "Xenocyanine" does not appear in publicly available scientific literature. This technical guide has been prepared using Indocyanine Green (ICG) as a well-documented surrogate from the cyanine dye family. All data presented herein pertains to ICG and is intended to serve as a structural and content template.

This document provides a comprehensive overview of the safety, toxicity, and pharmacokinetic data for Indocyanine Green (ICG), a tricarbocyanine dye used in medical diagnostics.[1][2][3] The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Indocyanine green (ICG) is a fluorescent dye with a favorable safety profile, utilized for diagnostic purposes such as determining cardiac output, hepatic function, and in ophthalmic angiography.[1][2] Administered intravenously, it binds extensively to plasma proteins, is exclusively taken up by the liver, and excreted into the bile.[1][2][4] While generally well-tolerated, adverse reactions, though rare, can occur and are typically mild.[5][6] This guide summarizes the available quantitative toxicity data, details experimental protocols for its assessment, and outlines its pharmacokinetic pathway.

Pharmacokinetics and Metabolism

Upon intravenous injection, ICG rapidly and tightly binds to plasma proteins (approximately 98%), primarily albumin and lipoproteins.[1][2][5] This high degree of protein binding confines ICG to the vascular space, preventing its diffusion into interstitial tissues.[2][4]

The dye has a short half-life in circulation, estimated at 150 to 180 seconds.[5] It is almost exclusively taken up from the plasma by hepatic parenchymal cells.[1][2] ICG is not metabolized and does not undergo significant extrahepatic or enterohepatic circulation.[1][2] Elimination occurs entirely through secretion into the bile.[1][2] This rapid and exclusive hepatic clearance makes it a reliable indicator for liver function and blood flow studies.[2][7]

Non-Clinical Toxicity Data

The toxicity of ICG is generally considered to be low.[5] However, data from various in vivo and in vitro studies provide important quantitative measures of its potential toxicity.

3.1 Acute Systemic Toxicity

The median lethal dose (LD50) has been established in several animal models following intravenous administration. These values are summarized in the table below.

| Table 1: Intravenous LD50 Values for ICG | |

| Species | LD50 (mg/kg) |

| Mouse | 60 - 80 |

| Rat | 50 - 70 |

| Rabbit | 50 - 80 |

| Source:[1][5] |

3.2 In Vitro Cytotoxicity

In vitro studies have demonstrated that ICG can exhibit dose- and exposure-dependent cytotoxicity. The toxicity can also be influenced by the presence of light, suggesting a phototoxic component.

| Table 2: In Vitro Cytotoxicity of ICG | |||

| Cell Line | Concentration | Exposure Time | Cell Survival (%) |

| Human Retinal Pigment Epithelium (ARPE-19) | 5.0 mg/mL | 3 minutes | 26.1% |

| Human Retinal Pigment Epithelium (ARPE-19) | 0.5 mg/mL | 3 minutes | 92.8% |

| Human Retinal Pigment Epithelium (ARPE-19) | 0.5 mg/mL | 1 minute | 102% (no toxicity) |

| Human HeLa Cells | 206 µM | 24 hours | Statistically significant cytotoxic effect |

| Source:[8][9] |

Studies on human retinal pigment epithelium (RPE) cells indicate that ICG is toxic at concentrations from 0.5 to 5.0 mg/ml with a 3-minute exposure.[8] Another study showed that ICG was not toxic in the dark at any concentration, but with increased light intensity and prolonged illumination, cell viability decreased even at a 0.1% ICG concentration.[10] This suggests that the cytotoxic effect of ICG is mainly caused by light.[10]

3.3 Genotoxicity and Carcinogenicity

Formal studies to evaluate the mutagenicity or carcinogenicity of ICG have not been conducted.[1] However, one study on mouse fibroblast cells (L-929) observed DNA damage in groups treated with ICG, both with and without a dentin barrier, as assessed by the Comet Assay.[11]

Clinical Safety and Adverse Reactions

In humans, ICG is generally well-tolerated. Adverse reactions are infrequent, with mild effects occurring in approximately 0.15% of cases, moderate in 0.2%, and severe in 0.05%.[5]

Common and Severe Adverse Reactions:

-

Moderate to Severe: Urticaria (hives), hypotension, tachycardia, and dyspnea.[5] Anaphylactic shock and death have been reported, although they are extremely rare (1 in 333,333 cases).[1][5]

Patients with a history of allergy to iodides should use ICG with caution as it contains sodium iodide.[1] The risk of severe side effects is also elevated in patients with chronic kidney impairment.[5]

Experimental Protocols

5.1 In Vitro Cytotoxicity Assessment (Mitochondrial Dehydrogenase Assay)

This protocol is based on methodologies used to assess ICG's toxicity on retinal pigment epithelium cells.[8]

-

Cell Culture: The ARPE-19 human retinal pigment epithelium cell line is cultured and maintained according to the supplier's protocols. Cells are seeded in 96-well microtiter plates.

-

Treatment: ICG is dissolved in a suitable solvent (e.g., sterile water, 5% glucose solution) to create a stock solution, which is then diluted to various concentrations (e.g., 0.5 mg/mL to 5.0 mg/mL).[8][10] The culture medium is replaced with the ICG solutions or a control solution (e.g., Hank's balanced salt solution) for specific exposure periods (e.g., 1 to 30 minutes).[8][12]

-

Phototoxicity Assessment: To assess light-potentiating effects, a parallel set of plates is exposed to a fiberoptic light source during the incubation period.[8]

-

Cell Viability Measurement: After exposure, the cells are rinsed and incubated for a set period (e.g., 24 hours).[12] Cell viability is then determined using a mitochondrial dehydrogenase assay, such as the MTT assay. This assay measures the metabolic activity of cells, which correlates with cell viability.[9][12]

5.2 Acute Intravenous Toxicity Study in Rodents

This is a general protocol based on standard toxicological testing procedures.

-

Animal Model: Male and female mice or rats are used.

-

Dose Administration: ICG is dissolved in a sterile vehicle and administered as a single bolus via intravenous injection. A range of doses is selected to determine the dose that is lethal to 50% of the test animals (LD50).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days post-administration.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any target organ toxicity.

Visualizations

6.1 ICG Pharmacokinetic Pathway

Caption: Workflow of Indocyanine Green (ICG) pharmacokinetics.

6.2 In Vitro Cytotoxicity Experimental Workflow

Caption: General experimental workflow for assessing ICG cytotoxicity.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]

- 3. What is Indocyanine Green used for? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Indocyanine green - Wikipedia [en.wikipedia.org]

- 6. Adverse reactions due to indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical aspects of indocyanine green pharmacokinetics following portal vein administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the in vitro toxicity of indocyanine green to that of trypan blue in human retinal pigment epithelium cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www2.med.muni.cz [www2.med.muni.cz]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Toxicity evaluation of indocyanine green mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols for Near-Infrared Cyanine Dyes in Murine In Vivo Imaging

A focus on Indocyanine Green (ICG) and its derivatives as modern analogs to the historical "Xenocyanine"

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "Xenocyanine" refers to a foundational near-infrared (NIR) sensitizer discovered in the early 20th century for photographic applications, its use in modern biomedical imaging is not documented in recent scientific literature. Contemporary in vivo imaging studies utilize a class of compounds known as cyanine dyes, which share the NIR absorption and emission properties of the historical Xenocyanine. Among these, Indocyanine Green (ICG) is a clinically approved fluorescent dye that, along with its derivatives, has become a cornerstone for preclinical and clinical in vivo imaging. This document provides detailed application notes and protocols for the use of NIR cyanine dyes, with a focus on ICG and its analogs, for in vivo imaging in mouse models of cancer.

Near-infrared fluorescence imaging offers significant advantages for in vivo studies, including deeper tissue penetration of light and lower autofluorescence compared to imaging in the visible spectrum.[1] These properties make NIR cyanine dyes ideal for non-invasively monitoring dynamic biological processes, assessing drug delivery, and visualizing tumors in living animals.[2]

Properties of Near-Infrared Cyanine Dyes for In Vivo Imaging

Cyanine dyes are characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic moieties. The length of this chain dictates the absorption and emission wavelengths. For in vivo imaging, heptamethine cyanine dyes, which absorb and emit in the NIR range (700-900 nm), are most commonly employed.

Key Properties of Indocyanine Green (ICG):

-

Spectral Properties: ICG has an absorption maximum around 780 nm and an emission maximum around 820 nm in blood.[1]

-

Plasma Protein Binding: Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin. This binding is crucial for its pharmacokinetics and biodistribution.

-

Short Half-Life: ICG is rapidly cleared from circulation by the liver, with a short half-life in the order of minutes.

-

Safety Profile: ICG has a long history of clinical use and is considered safe for administration in both humans and animals.[1]

Mechanism of Tumor Accumulation

The accumulation of NIR cyanine dyes like ICG in tumors is often attributed to the Enhanced Permeability and Retention (EPR) effect . Tumor vasculature is typically leaky, with poorly formed endothelial junctions, allowing macromolecules and nanoparticles to extravasate into the tumor interstitium. The poor lymphatic drainage in tumors further leads to their retention. When bound to albumin, ICG behaves as a macromolecule, thus accumulating in tumor tissue via the EPR effect.

Furthermore, certain cationic cyanine dyes have been shown to accumulate in the mitochondria of cancer cells due to their altered mitochondrial membrane potential, providing another mechanism for tumor-specific imaging.[3][4]

Quantitative Data Presentation

The following tables summarize quantitative data on the biodistribution and tumor accumulation of NIR cyanine dyes in mouse models.

Table 1: Biodistribution of Encapsulated Indocyanine Green in Healthy Mice [5]

| Organ | % Injected Dose (at 1 hour post-injection) |

| Liver | ~60% |

| Spleen | ~5% |

| Lungs | ~2% |

| Kidneys | ~1% |

| Heart | <1% |

| Blood | ~10% |

Data is approximated from graphical representations in the source material and represents the general trend for ICG biodistribution.

Table 2: Tumor-to-Background Ratio of ICG Fluorescence after NIR-Photoimmunotherapy [6]

| Time Post-ICG Injection | Tumor-to-Background Ratio (Treated) | Tumor-to-Background Ratio (Control) |

| 10 minutes | ~1.5 | ~1.0 |

| 30 minutes | ~2.0 | ~1.0 |

| 60 minutes | ~2.5 | ~1.0 |

This table illustrates the enhanced accumulation of ICG in tumors following a therapeutic intervention that increases vascular permeability.

Experimental Protocols

Protocol 1: Preparation and Administration of ICG for In Vivo Imaging

Materials:

-

Indocyanine Green (ICG) powder

-

Sterile Water for Injection or Phosphate-Buffered Saline (PBS)

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

Insulin syringes with 27-30G needles

-

Animal restrainer

-

Heat lamp

Procedure:

-

ICG Preparation:

-

Allow ICG powder to equilibrate to room temperature.

-

Reconstitute the ICG powder with Sterile Water for Injection or PBS to a final concentration of 1 mg/mL.

-

Gently vortex to ensure complete dissolution. Protect the solution from light.

-

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Place the mouse on a warming pad to maintain body temperature.

-

To aid in vein visualization and injection, warm the tail using a heat lamp for a short period.

-

-

Intravenous Injection:

-

Place the anesthetized mouse in a restrainer, exposing the tail.

-

Disinfect the tail with an alcohol wipe.

-

Identify one of the lateral tail veins.

-

Using an insulin syringe, inject the ICG solution (typically 100-200 µL, depending on the desired dose and mouse weight) into the tail vein.

-

Inject slowly and observe for any swelling at the injection site, which would indicate a failed injection.

-

After injection, apply gentle pressure to the injection site with gauze to prevent bleeding.

-

Protocol 2: In Vivo Fluorescence Imaging

Materials:

-

In vivo imaging system (e.g., IVIS, Pearl) equipped with appropriate NIR excitation and emission filters.

-

Anesthesia system.

-

Warming pad.

Procedure:

-

Imaging System Setup:

-

Turn on the imaging system and allow the camera to cool to its operating temperature.

-

Select the appropriate excitation and emission filters for ICG (e.g., excitation ~745-780 nm, emission ~810-840 nm).

-

Set the imaging parameters, including exposure time, binning, and field of view.

-

-

Animal Imaging:

-

Anesthetize the mouse and place it inside the imaging chamber on the warming pad.

-

Acquire a baseline (pre-injection) image to assess autofluorescence.

-

Administer the ICG as described in Protocol 1.

-

Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and tumor accumulation of the dye.

-

-

Image Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a non-tumor background area.

-

Quantify the average fluorescence intensity within each ROI.

-

Calculate the tumor-to-background ratio to assess the specificity of the signal.

-

Protocol 3: Ex Vivo Organ Imaging and Biodistribution Analysis

Materials:

-

In vivo imaging system.

-

Surgical tools for dissection.

-

Petri dishes or black paper for organ placement.

-

4% paraformaldehyde for tissue fixation.

Procedure:

-

Animal Euthanasia and Dissection:

-

At the final imaging time point, euthanize the mouse using an approved method.

-

Immediately perform a necropsy to harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

-

-

Ex Vivo Imaging:

-

Arrange the harvested organs in a petri dish or on a black, non-fluorescent surface.

-

Image the organs using the same imaging parameters as the in vivo imaging.

-

-

Quantitative Analysis:

-

Draw ROIs around each organ and the tumor.

-

Quantify the fluorescence intensity for each organ to determine the biodistribution of the dye.

-

-

Histological Analysis (Optional):

-

Fix the organs and tumor in 4% paraformaldehyde.

-

Process the tissues for histology and fluorescence microscopy to visualize the microscopic distribution of the dye within the tissues.

-

Visualizations

Caption: Experimental workflow for in vivo imaging with NIR cyanine dyes.

Caption: The Enhanced Permeability and Retention (EPR) effect.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodistribution of Encapsulated Indocyanine Green in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Environment Sensing Merocyanine Dyes for Live Cell Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

Xenocyanine Live-Cell Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenocyanine is a high-performance, far-red fluorescent dye designed for demanding live-cell imaging applications. As a member of the cyanine dye family, it exhibits intense brightness and high photostability, making it an ideal probe for long-term cellular observation.[1][2] Its excitation and emission maxima in the far-red spectrum significantly reduce the impact of cellular autofluorescence, leading to an excellent signal-to-noise ratio.[1][3] This document provides detailed protocols for the use of Xenocyanine, with a specific application focus on the visualization of the Epidermal Growth Factor Receptor (EGFR) on the surface of living cells.

Properties of Xenocyanine

Xenocyanine boasts superior photophysical properties that are advantageous for fluorescence microscopy. A summary of these characteristics is provided below.

| Property | Value | Reference |

| Excitation Maximum | ~649 nm | [4][5] |

| Emission Maximum | ~667 nm | [4][5] |

| Molar Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | [4][5] |

| Fluorescence Quantum Yield | ~0.27 | [4] |

| Recommended Laser Lines | 633 nm (HeNe), 647 nm (Kr-Ar) | [6][7] |

| Recommended Filter Set | Excitation: ~650 nm, Emission: ~670 nm | [6] |

The photostability of Xenocyanine is a key feature for time-lapse imaging, although it can be influenced by the cellular environment and illumination intensity.[8][9] For extended imaging sessions, the use of antifade reagents and optimized imaging conditions are recommended to minimize photobleaching and phototoxicity.[10][11]

Application: Visualizing EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[12][13] Dysregulation of the EGFR signaling pathway is frequently implicated in the development of various cancers.[12][14] Visualizing the localization and dynamics of EGFR on the cell surface provides valuable insights into its function and response to therapeutic agents. Xenocyanine, conjugated to an anti-EGFR antibody, serves as a powerful tool for this purpose.

EGFR Signaling Pathway

Upon binding of its ligand, such as the epidermal growth factor (EGF), EGFR undergoes dimerization, leading to the activation of its intracellular tyrosine kinase domain and autophosphorylation.[13] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.[14][15]

Caption: Simplified EGFR signaling pathway upon ligand binding.

Experimental Workflow

The general workflow for imaging cell surface proteins using Xenocyanine involves the conjugation of the dye to a specific antibody, followed by incubation with live cells and subsequent imaging.

Caption: Experimental workflow for live-cell imaging of EGFR.

Detailed Experimental Protocols

Protocol 1: Conjugation of Xenocyanine-NHS Ester to Anti-EGFR Antibody

This protocol describes the labeling of an antibody with an amine-reactive Xenocyanine N-hydroxysuccinimide (NHS) ester.[16]

Materials:

-

Anti-EGFR antibody in an amine-free buffer (e.g., PBS)

-

Xenocyanine-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., desalting column with 7K MWCO)

Procedure:

-

Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains amines (e.g., Tris), dialyze the antibody against PBS.

-

Prepare Xenocyanine Solution: Allow the vial of Xenocyanine-NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.

-

Reaction Setup: Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer. Add the Xenocyanine stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody). Mix gently.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Quench Reaction: Add the quenching solution to stop the reaction and incubate for 15-30 minutes.

-

Purification: Separate the labeled antibody from the unreacted dye using a desalting column according to the manufacturer's instructions.

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~649 nm (for Xenocyanine). A typical DOL is between 2 and 7.[16]

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: Live-Cell Imaging of Cell Surface EGFR

This protocol outlines the procedure for staining live cells with a Xenocyanine-labeled anti-EGFR antibody and subsequent imaging.

Materials:

-

Cells expressing EGFR (e.g., A431 cells)

-

Glass-bottom imaging dishes or chamber slides

-

Complete cell culture medium

-

Live-cell imaging solution (e.g., phenol red-free medium)[17]

-

Xenocyanine-labeled anti-EGFR antibody (from Protocol 1)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: The day before imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Cell Preparation: On the day of imaging, gently wash the cells twice with warm PBS.

-

Antibody Incubation: Dilute the Xenocyanine-labeled anti-EGFR antibody to a final concentration of 1-10 µg/mL in warm, phenol red-free imaging medium. Replace the PBS with the antibody solution and incubate at 37°C in a CO2 incubator for 30-60 minutes.

-

Washing: Remove the antibody solution and gently wash the cells three times with warm imaging medium to remove unbound antibodies.[10]

-

Imaging:

-

Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.

-

Use a laser line appropriate for Xenocyanine excitation (e.g., 633 nm or 647 nm).[6]

-

Set the emission filter to collect the fluorescence signal around 670 nm.[6]

-

To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[10][18]

-

Acquire images using a high-sensitivity detector, such as a sCMOS camera.

-

Guidelines for Successful Live-Cell Imaging

-

Maintain Cell Health: Ensure cells are healthy and not overly confluent. Use a live-cell imaging medium that maintains physiological pH and osmolarity.[10][17] For long-term imaging, a stage-top incubator is essential.[18]

-

Minimize Phototoxicity: Phototoxicity can alter cellular physiology and lead to artifacts.[11] To mitigate this:

-

Optimize Signal-to-Noise:

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cy5 Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 6. optolongfilter.com [optolongfilter.com]

- 7. Fluorophores for Confocal Microscopy [evidentscientific.com]

- 8. benchchem.com [benchchem.com]

- 9. Electronic tuning of self-healing fluorophores for live-cell and single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 14. ClinPGx [clinpgx.org]

- 15. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]